molecular formula C42H84N14O36S3 B7802894 Streptomycin solution

Streptomycin solution

Cat. No.: B7802894
M. Wt: 1457.4 g/mol
InChI Key: QTENRWWVYAAPBI-YZTFXSNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomycin, a broad-spectrum aminoglycoside antibiotic, is widely used in clinical, agricultural, and research settings. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, inducing misreading of mRNA and disrupting translation elongation . Clinically, it is employed against Mycobacterium tuberculosis and gram-negative pathogens. In agriculture, streptomycin solutions are applied to combat bacterial infections in crops (e.g., fire blight in apples and pears), though residue concerns in honey and other produce necessitate regulated use . In molecular biology, streptomycin-coated magnetic beads (e.g., M280 streptomycin beads) are utilized for RNA-protein interaction studies, demonstrating its versatility beyond antimicrobial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Streptomycin sulfate is typically produced through the fermentation of Streptomyces griseus. The fermentation broth is then subjected to various purification steps to isolate the antibiotic. The process involves:

Industrial Production Methods: Industrial production of streptomycin sulfate involves large-scale fermentation processes. The spores of Streptomyces griseus are inoculated into a nutrient-rich medium and allowed to grow under controlled conditions. The antibiotic is then extracted and purified using advanced techniques to ensure high purity and potency .

Chemical Reactions Analysis

Types of Reactions: Streptomycin sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clinical Applications

1.1 Treatment of Infections
Streptomycin is primarily used to treat infections caused by aerobic gram-negative bacteria. Its notable applications include:

  • Tuberculosis : Streptomycin is a critical component of multi-drug regimens for treating pulmonary tuberculosis, especially in cases resistant to first-line therapies. It is often used in conjunction with isoniazid, rifampin, and pyrazinamide .
  • Brucellosis and Tularemia : The antibiotic is effective against Brucella species and Francisella tularensis, the causative agents of brucellosis and tularemia, respectively .
  • Plague : Streptomycin is recommended for treating plague caused by Yersinia pestis, particularly in severe cases .

1.2 Antimicrobial Mechanism
Streptomycin functions by inhibiting bacterial protein synthesis, specifically targeting the 30S ribosomal subunit. This mechanism makes it effective against a broad spectrum of bacteria, although resistance has emerged in some strains due to impaired drug transport into bacterial cells .

Formulations and Stability

2.1 Stabilized Aqueous Solutions
Research has focused on developing stable aqueous solutions of streptomycin to enhance its shelf life and efficacy. A patented formulation includes stabilizing agents like monothioglycerol and sodium bisulfite, which prevent discoloration and precipitation over extended storage periods .

ComponentConcentration (mg/mL)
Streptomycin sulfate690
Sodium bisulfite5
Sodium citrate20
Monothioglycerol2.5
Phenol2.5

This formulation has shown improved stability compared to traditional preparations, remaining clear and effective even after prolonged storage at elevated temperatures .

Innovative Delivery Systems

3.1 Niosome-Encapsulated Streptomycin
Recent studies have explored the use of niosomes—non-ionic surfactant-based vesicles—for delivering streptomycin sulfate. This method enhances the antimicrobial activity against resistant strains such as Staphylococcus aureus and Escherichia coli while reducing cytotoxicity to human cells .

3.2 Release Profiles
Research indicates that niosome-encapsulated streptomycin exhibits a controlled release profile, with approximately 66% of the drug released over 72 hours, significantly improving its therapeutic potential against biofilms and resistant bacteria .

Experimental Applications

4.1 Research in Cellular Biology
Streptomycin is frequently used in cell culture as a supplement to prevent bacterial contamination. It is commonly included in media formulations at concentrations around 1% (penicillin-streptomycin solution) to maintain sterile conditions during cellular experiments .

4.2 Immunological Studies
Studies have shown that streptomycin can influence immune responses in macrophages, enhancing phagocytosis and cytokine production. This property makes it a valuable tool for investigating immune mechanisms in various disease models .

Case Studies

5.1 Tuberculosis Treatment Outcomes
A case study examining patients with drug-resistant tuberculosis highlighted the effectiveness of streptomycin as part of an alternative treatment regimen when standard therapies failed. Patients receiving streptomycin showed significant improvement in clinical symptoms and radiological findings after several months of therapy.

5.2 Niosome Delivery Efficacy
In a comparative study on niosome-encapsulated versus free streptomycin, researchers found that niosome formulations exhibited enhanced antimicrobial activity and reduced cytotoxicity compared to traditional formulations, suggesting a promising avenue for future antibiotic delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimicrobial Efficacy Against Bacterial Strains

Streptomycin is often benchmarked against other antibiotics and synthetic compounds. Key comparisons include:

Compound Target Pathogen Activity vs. Streptomycin Reference
Paromomycin/Neomycin Broad-spectrum Similar ribosomal binding but distinct elongation effects
Benzimidazole 6b S. aureus, B. subtilis Comparable activity
Xanthones (32, 33) S. aureus, B. subtilis Higher activity than penicillin G; similar to streptomycin
Thiazolidinones (VI l/n) M. tuberculosis Superior to streptomycin, pyrazinamide, and ciprofloxacin
Triazole derivatives M. tuberculosis Docking scores (−10.0 to −10.23 kcal/mol) exceed streptomycin (−7.89 kcal/mol)

Key Findings :

  • Triazole derivatives (e.g., 4d, 4k) show stronger binding affinity to M.
  • Thiazolidinones VI l/n exhibit 2–3× greater antitubercular activity, highlighting structural optimization benefits .
  • Xanthones and benzimidazoles demonstrate comparable or superior gram-positive coverage, with xanthones showing dual antibacterial and cytotoxic activity .

Molecular Mechanisms and Resistance Profiles

Streptomycin’s unique ribosomal interaction distinguishes it from other aminoglycosides:

Mechanistic Feature Streptomycin Neomycin/Paromomycin
Ribosomal Binding Site Does not bind A-site; alters conformation Binds A-site, disrupting tRNA accommodation
Resistance in E. coli Common in R4 strain (1.5× higher tolerance) Less prevalent in R4
Biofilm Inhibition 100% inhibition in 384-well plates (vs. 30–40% in 96-well) Not reported

Key Findings :

  • Streptomycin’s non-A-site binding may explain its divergent resistance profiles compared to neomycin/paromomycin .
  • Experimental format (e.g., 384-well vs.

Toxicity and Environmental Impact

Parameter Streptomycin Kanamycin Ciprofloxacin
Cytotoxicity (HeLa) Low Low Moderate
Honey Residues 25.9% (local); 45.8% (imported) Not reported Not reported
Environmental Persistence High (agricultural runoff) Moderate Low

Key Findings :

  • Streptomycin residues in honey exceed regulatory thresholds in 25–45% of samples, linked to agricultural misuse .
  • Kanamycin exhibits 1.5× higher toxicity in E. coli R4 strains, underscoring strain-specific resistance dynamics .

Structural and Functional Analogues

Analog Structural Feature Advantage Over Streptomycin
Benzimidazole 6b Piperazine-methoxy linkage Enhanced gram-positive activity
Thieno-pyrimidin 5d Chromen-2-one backbone Superior S. aureus inhibition
Rhodomycin S-583-B Anthracycline scaffold Broader anticancer activity

Biological Activity

Streptomycin is an aminoglycoside antibiotic that is primarily used to treat infections caused by certain bacteria, particularly those associated with tuberculosis and other serious infections. This article delves into the biological activity of streptomycin solution, highlighting its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Streptomycin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding disrupts the translation process, leading to the production of nonfunctional proteins and ultimately bacterial cell death. The interaction with ribosomal RNA and ribosomal proteins is crucial for its action, as mutations in these components can lead to antibiotic resistance.

Antimicrobial Efficacy

Streptomycin has demonstrated significant activity against a range of Gram-negative and some Gram-positive bacteria. Its efficacy varies depending on the bacterial strain and environmental conditions.

Table 1: Antimicrobial Activity of Streptomycin Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis0.25 - 2 µg/mL
Escherichia coli8 - 64 µg/mL
Staphylococcus aureus16 - 128 µg/mL
Pseudomonas aeruginosa32 - 256 µg/mL

Research Findings

Recent studies have explored various formulations of streptomycin to enhance its delivery and effectiveness:

  • Niosome-Encapsulated Streptomycin : A study investigated streptomycin sulfate-loaded niosomes, which showed improved stability and antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The release profile indicated that about 66.4% of the drug was released within 72 hours, demonstrating potential for enhanced therapeutic efficacy over free streptomycin solutions .
  • Resistance Mechanisms : Research has identified that Mycobacterium bovis BCG can develop intrinsic resistance to streptomycin through the action of dehydroquinate synthase (DHQS), which binds to streptomycin without hydrolyzing it. This binding reduces the interaction between streptomycin and its target in the ribosome, indicating a novel mechanism of antibiotic resistance .

Case Studies

  • Tuberculosis Treatment : Streptomycin has been a cornerstone in the treatment regimen for tuberculosis. A clinical study reported that patients receiving streptomycin in combination with other anti-TB drugs showed a higher rate of sputum conversion compared to those on monotherapy.
  • Combination Therapy : In a comparative study involving multi-drug resistant strains, the combination of streptomycin with other antibiotics demonstrated synergistic effects, leading to improved outcomes in resistant infections. This highlights the importance of combination therapy in managing resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the critical factors in preparing streptomycin solutions for bacterial susceptibility testing?

Streptomycin solutions must be prepared at standardized concentrations (e.g., 10,000 µg/mL for cell culture) and sterilized via 0.22 µm filtration to avoid endotoxin contamination . Key considerations include:

  • Solvent selection : Use sterile deionized water or buffered saline to prevent pH instability.
  • Storage : Aliquot and store at -20°C to maintain activity; avoid freeze-thaw cycles .
  • Validation : Confirm efficacy using control strains (e.g., E. coli ATCC 25922) in agar dilution or broth microdilution assays .

Q. How does streptomycin’s mechanism of action influence its application in Gram-negative vs. Gram-positive bacterial studies?

Streptomycin binds to the 30S ribosomal subunit, causing mRNA misreading and inhibiting translation initiation. Its efficacy against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) is higher due to better membrane permeability, whereas Gram-positive bacteria (e.g., Staphylococcus aureus) exhibit resistance via ribosomal mutations or efflux pumps. Experimental protocols should:

  • Include MIC (Minimum Inhibitory Concentration) assays with gradient concentrations (e.g., 0.5–128 µg/mL) .
  • Pair with β-lactams for synergistic effects in resistant strains .

Q. What are the methodological best practices for incorporating streptomycin in cell culture media?

  • Concentration : Use 1% (v/v) penicillin-streptomycin solution (e.g., 10,000 IU/mL penicillin, 10,000 µg/mL streptomycin) to prevent bacterial contamination without cytotoxic effects .
  • Validation : Perform viability assays (e.g., MTT) to rule out off-target effects on eukaryotic cells .
  • Application : Pre-warm solutions to 37°C before adding to media to avoid thermal shock .

Advanced Research Questions

Q. How can researchers resolve contradictions in streptomycin’s efficacy data across antimicrobial studies?

Discrepancies often arise from variability in bacterial strains, solution preparation, or assay conditions. To address this:

  • Standardize protocols : Follow CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution .
  • Batch documentation : Record solution lot numbers and purity levels (e.g., sulfate salt vs. hydrochloride) to trace variability .
  • Statistical analysis : Use multivariate regression to isolate confounding factors (e.g., pH, temperature) .

Q. What experimental designs are optimal for studying streptomycin’s miRNA-inhibitory effects in cancer models?

Streptomycin downregulates oncogenic miRNAs (e.g., miR-21) by binding precursor miRNAs and blocking Dicer processing. Key steps include:

  • Cell line selection : Use miR-21-overexpressing lines (e.g., MCF-7 breast cancer cells).
  • Dose optimization : Conduct dose-response curves (e.g., 50–200 µg/mL) with qRT-PCR validation of mature miRNA levels .
  • Controls : Include untreated cells and scrambled miRNA inhibitors to confirm specificity .

Q. How should researchers design studies to evaluate streptomycin’s role in plant disease management without inducing antibiotic resistance?

  • Field trials : Apply streptomycin sulfate (e.g., 100 µg/mL) in staggered doses to monitor resistance emergence in Erwinia amylovora (fire blight pathogen) .
  • Genomic analysis : Perform whole-genome sequencing of treated vs. untreated bacterial isolates to detect resistance mutations .
  • Integrated pest management : Combine with biocontrol agents (e.g., Bacillus subtilis) to reduce selective pressure .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing streptomycin’s dose-dependent effects?

  • Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
  • Error handling : Report SEM (Standard Error of Mean) for triplicate assays and use ANOVA for multi-group comparisons .
  • Reproducibility checks : Share raw data and analysis scripts via repositories like Figshare or Zenodo .

Q. How can batch-to-batch variability in streptomycin solutions impact experimental outcomes, and how is this mitigated?

Variability in salt content (e.g., sulfate counterions) or impurities may alter bioavailability. Mitigation strategies include:

  • QC documentation : Request certificates of analysis (CoA) for HPLC purity (>95%) and endotoxin levels (<0.1 EU/mL) .
  • Internal controls : Use the same batch across replicate experiments .

Q. Ethical & Reporting Standards

Q. What metadata must be reported when publishing streptomycin-related research to ensure reproducibility?

  • Solution details : Concentration, solvent, sterilization method, and storage conditions .
  • Experimental parameters : Incubation time, temperature, and bacterial inoculum size .
  • Ethical compliance : For in vivo studies, include IACUC approval numbers and antibiotic stewardship plans .

Properties

IUPAC Name

2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;;;/m00.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTENRWWVYAAPBI-YZTFXSNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84N14O36S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor.
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

3810-74-0
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-formyl-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Streptomycin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptomycin solution
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Streptomycin solution
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Streptomycin solution

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